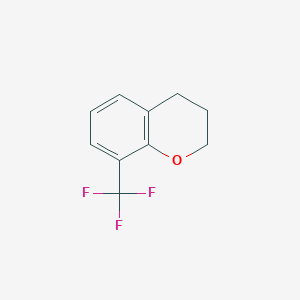
8-(Trifluoromethyl)chromane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)chromane is a heterocyclic compound that belongs to the chromane family. Chromanes are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The trifluoromethyl group at the 8th position enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)chromane typically involves the trifluoromethylation of chromane derivatives. One common method is the trifluoromethylation and cyclization reaction of hydroxyaromatic enamine ketones in the presence of organic alkali . This method does not require visible light irradiation or a photocatalyst, making it more efficient and environmentally friendly.
Industrial Production Methods: For industrial-scale production, the method described above is preferred due to its simplicity, safety, and scalability. The absence of expensive photocatalysts and the use of readily available reagents make this method cost-effective for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Trifluoromethyl)chromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert it into dihydrochromane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the chromane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted chromane derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
8-(Trifluoromethyl)chromane has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various chromane derivatives with potential pharmacological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-(Trifluoromethyl)chromane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands .
Vergleich Mit ähnlichen Verbindungen
Chromone: A closely related compound with a similar structure but without the trifluoromethyl group.
Chroman-4-one: Another related compound with a different substitution pattern on the chromane ring.
Uniqueness: 8-(Trifluoromethyl)chromane is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other chromane derivatives. This makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C10H9F3O |
|---|---|
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
8-(trifluoromethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1,3,5H,2,4,6H2 |
InChI-Schlüssel |
GPOJVACVAZJDJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC=C2)C(F)(F)F)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















